2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an oxoacetamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.
Formation of the Oxoacetamide Moiety: The final step involves the reaction of the substituted piperazine with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the oxoacetamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxoacetamide moiety to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an antagonist for alpha1-adrenergic receptors.
Pharmacology: It is used in pharmacological studies to understand its interaction with various receptors and its potential effects on biological systems.
Biochemistry: The compound is utilized in biochemical assays to investigate its binding affinity and activity against specific molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .
Comparison with Similar Compounds
2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity used to manage hypertension.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-26-17-8-6-16(7-9-17)22-10-12-23(13-11-22)20(25)19(24)21-15-4-3-5-18(14-15)27-2/h3-9,14H,10-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNHIQGBCKMJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.